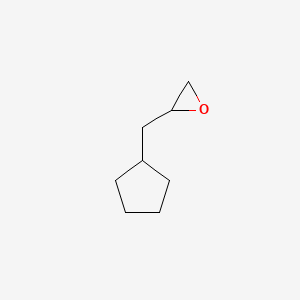

2-(环戊基甲基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

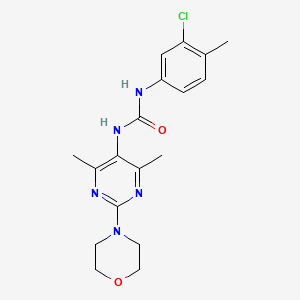

2-(Cyclopentylmethyl)oxirane is a chemical compound with the CAS Number: 104727-79-9 . It has a molecular weight of 126.2 and its IUPAC name is 2-(cyclopentylmethyl)oxirane .

Synthesis Analysis

While specific synthesis methods for 2-(Cyclopentylmethyl)oxirane were not found in the search results, oxiranes in general are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They can also be used to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .Molecular Structure Analysis

The InChI code for 2-(Cyclopentylmethyl)oxirane is 1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Oxiranes, including 2-(Cyclopentylmethyl)oxirane, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of various products .科学研究应用

Medicinal Chemistry Structural Features and Synthesis

2-(Cyclopentylmethyl)oxirane, as an oxetane derivative, is known for its structural features that can impart significant properties in medicinal chemistry. The oxetane ring is valued for its high polarity and ability to function as a hydrogen bond acceptor, making it an attractive motif in drug design .

Material Sciences Polymer Chemistry

Oxetanes, including 2-(Cyclopentylmethyl)oxirane, are important in material sciences, particularly in polymer chemistry. They are used to modify polymer structures to enhance material properties such as durability and chemical resistance .

Agricultural Chemistry Pesticide Formulation

In agricultural chemistry, oxetane derivatives can be utilized in the formulation of pesticides. Their unique chemical structure can improve the efficacy and stability of pesticide compounds .

Photographic Dyes Colorant Synthesis

The chemical properties of 2-(Cyclopentylmethyl)oxirane may be exploited in the synthesis of photographic dyes, where they contribute to the development of colorants with desired characteristics .

Asymmetric Catalysis Chiral Synthesis

The oxetane ring is also significant in asymmetric catalysis, which is crucial for chiral synthesis in pharmaceuticals, where enantiomerically pure compounds are required .

Clathrate Hydrates Nonionic Guest Molecules

Research has been conducted on clathrate hydrates containing nonionic guest molecules like 2-(Cyclopentylmethyl)oxirane, which exhibit unique crystal structures and could have implications in energy storage and transport .

Industrial Production High-Volume Chemicals

While specific data on 2-(Cyclopentylmethyl)oxirane was not found, oxiranes as a class are among the top industrial compounds produced annually, indicating their broad utility in various industrial applications .

Peptide Chemistry Structural Motif Exploration

Oxetanes are explored as structural motifs in peptide chemistry due to their potential to influence peptide stability and activity .

作用机制

Target of Action

Oxiranes, in general, are known to interact with various biological targets due to their electrophilic character .

Mode of Action

The mode of action of 2-(Cyclopentylmethyl)oxirane involves a series of chemical reactions. In the presence of a tertiary amine, the oxirane undergoes a quaternization reaction, forming a tetraalkylammonium carboxylate, which acts as the true catalyst of the reaction . This carboxylate then performs a nucleophilic attack on the oxirane, leading to the formation of a new compound and the regeneration of the carboxylate .

Biochemical Pathways

For instance, they can undergo ring-opening reactions, leading to the formation of various functionalized molecules .

Pharmacokinetics

The properties of oxiranes, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the biological environment .

Result of Action

The result of the action of 2-(Cyclopentylmethyl)oxirane involves the formation of new compounds through a series of chemical reactions . The exact molecular and cellular effects of these reactions depend on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of 2-(Cyclopentylmethyl)oxirane can be influenced by various environmental factors. These may include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts .

未来方向

属性

IUPAC Name |

2-(cyclopentylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBATMRQJOXMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethyl)oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)

![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)

![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)

![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)